1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one
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Overview
Description
1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one is a complex organic compound that features a piperazine ring substituted with difluorobenzoyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 3-fluorophenylpropan-1-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoyl oxides, while reduction could produce corresponding alcohols .
Scientific Research Applications
1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(2,3-Difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone: Similar structure but with different fluorine substitution pattern.
1-Bis(4-fluorophenyl)methyl piperazine: Contains a piperazine ring with fluorophenyl groups but lacks the propanone moiety.
Uniqueness
1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one is unique due to its specific substitution pattern and the presence of both difluorobenzoyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H19F3N2O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)13-6-7-17(16(23)12-13)24-8-10-25(11-9-24)20(27)19-14(21)4-3-5-15(19)22/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
JPSTUTSQZRJWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)F |
Origin of Product |
United States |
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